molecular formula C28H42O7 B242441 Macrocarpal I CAS No. 179388-54-6

Macrocarpal I

Cat. No.: B242441
CAS No.: 179388-54-6
M. Wt: 490.6 g/mol
InChI Key: PXQFFMATXFLUPK-FBWULOCESA-N
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Description

Macrocarpal I is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzene ring substituted with carboxaldehyde groups and a highly functionalized naphthalene moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Macrocarpal I typically involves multi-step organic reactions. The process may start with the preparation of the benzene ring with carboxaldehyde groups, followed by the introduction of the naphthalene moiety through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound’s quality and consistency.

Chemical Reactions Analysis

Types of Reactions

Macrocarpal I can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carboxaldehyde groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary alcohols.

Scientific Research Applications

Macrocarpal I has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The detailed pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Benzenedicarboxaldehyde derivatives with different substituents.
  • Naphthalene-based compounds with similar functional groups.

Uniqueness

The uniqueness of Macrocarpal I lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

179388-54-6

Molecular Formula

C28H42O7

Molecular Weight

490.6 g/mol

IUPAC Name

5-[1-[(1S,4R,4aR,6R,8aS)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde

InChI

InChI=1S/C28H42O7/c1-15(2)11-17(22-24(32)18(13-29)23(31)19(14-30)25(22)33)20-8-10-28(6,35)21-12-16(26(3,4)34)7-9-27(20,21)5/h13-17,20-21,31-35H,7-12H2,1-6H3/t16-,17?,20+,21-,27+,28-/m1/s1

InChI Key

PXQFFMATXFLUPK-FBWULOCESA-N

Isomeric SMILES

CC(C)CC([C@@H]1CC[C@@]([C@H]2[C@]1(CC[C@H](C2)C(C)(C)O)C)(C)O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O

SMILES

CC(C)CC(C1CCC(C2C1(CCC(C2)C(C)(C)O)C)(C)O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O

Canonical SMILES

CC(C)CC(C1CCC(C2C1(CCC(C2)C(C)(C)O)C)(C)O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O

Appearance

Yellow powder

Synonyms

macrocarpal I

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Macrocarpal I
Reactant of Route 2
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Reactant of Route 3
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Macrocarpal I
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Macrocarpal I
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Q & A

Q1: What is the main finding of the research paper regarding Macrocarpal I and its effect on colorectal cancer?

A: The research paper primarily focuses on demonstrating the inhibitory effect of this compound on the growth of colorectal cancer cells []. While the specific mechanisms and targets are not fully elucidated in this paper, the findings suggest that this compound holds promise as a potential therapeutic agent for colorectal cancer.

Q2: Are there any in vivo studies mentioned in the research paper to support the anticancer activity of this compound?

A: The provided abstract does not specify whether in vivo studies were conducted []. Further investigation into the full text of the research paper is needed to determine if in vivo data supporting the anticancer activity of this compound are available.

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